6-Phenylhexa-3,5-dien-2-one
Overview
Description
“6-Phenylhexa-3,5-dien-2-one” is a compound with the molecular formula C12H12O . It has a molecular weight of 172.23 . This compound is a minor kavalactone originally found in Piper methysticum (kava plant) .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a Claisen–Schmidt condensation reaction . This involves the reaction of cinnamaldehyde with other reagents .
Molecular Structure Analysis
The IUPAC name for this compound is (3E,5E)-6-phenyl-3,5-hexadien-2-one . The InChI code is 1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ . The compound contains a total of 25 bonds, including 13 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ketone .
Chemical Reactions Analysis
The compound exhibits certain chemical reactions, as indicated by its NMR spectroscopy data . For instance, its 1H NMR (400 MHz, CDCl3) shows δ 7.68 (d, J = 17.6 Hz, 1H), 7.53 (m, 5H), 7.41-7.34 (m, 3H), 6.95 (t, J = 15.8 Hz, 5H), 6.63 (dd, J = 14.2 Hz and 7.0 Hz, 1H), 3.85 (s, 3 H) .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.1±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . The flash point is 117.8±21.3 °C . The index of refraction is 1.572 . The molar refractivity is 56.1±0.3 cm3 .
Scientific Research Applications
1. Catalytic Cyclization and Aromatization
The thermal and metal-catalyzed cyclization of 6,6-disubstituted 3,5-dien-1-ynes, related to 6-Phenylhexa-3,5-dien-2-one, has been studied. This process is enhanced by catalysts like RuCl(3), PtCl(2), and TpRuPPh(3)(CH(3)CN)(2)PF(6). A tandem aldol condensation-dehydration and aromatization catalysis have been developed, showing the importance of these compounds in chemical synthesis (Lian, Lin, Chang, Chen, & Liu, 2006).
2. Reactivity with Thiophenols
Research shows the reactivity of 3-nitro-6-phenylhexa-3,5-diene-2-one with thiophenols, leading to various addition products. This highlights its potential utility in organic synthesis and the formation of complex molecules (Baichurin, Sergeev, Aboskalova, Baichurina, & Makarenko, 2020).
3. Photoisomerization Studies
Studies on photoisomerization of derivatives, including compounds like 1-phenyl 6-methyl-cyclohexa-1,3-diene, reveal insights into the photoreactivity of these compounds under different wavelengths. Such studies are crucial for understanding the behavior of these compounds under various lighting conditions (Courtot & Salaün, 1980).
4. Novel Formation of Iodobenzene Derivatives
The formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes showcases the use of these compounds in creating iodobenzene derivatives, a significant area in organic chemistry (Matsumoto, Takase, & Ogura, 2008).
5. Neuroprotectant and Antioxidant Activities
A study on new asymmetrical 1,3-diketones, which includes compounds related to this compound, showed significant antioxidant and neuroprotectant activities. These findings indicate potential therapeutic applications in neurodegenerative diseases (Nieto et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a strong aroma, primarily due to its aromatic ring structure . .
Biochemical Pathways
It is known that the compound is a minor component of kava kava extract , suggesting it may be involved in the pathways influenced by this plant
Action Environment
It is known that the compound is volatile in a closed environment and should be stored in a cool, dry environment away from sources of ignition and oxidizing agents .
properties
IUPAC Name |
(3E,5E)-6-phenylhexa-3,5-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUCJKOERXADE-YLNKAEQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4173-44-8 | |
Record name | 6-Phenylhexa-3,5-dien-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-phenylhexa-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.